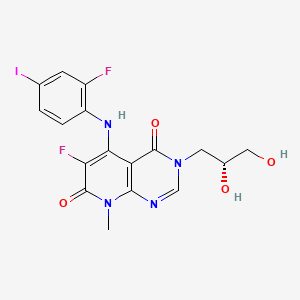
TAK-733
描述
TAK-733 是一种研究中的口服选择性非 ATP 竞争性丝裂原活化蛋白激酶激酶 1 和 2 (MEK1/2) 的变构抑制剂。 它已证明对各种癌细胞系和异种移植模型具有显著的抗肿瘤作用 。 This compound 特别以其抑制 MEK 信号传导的能力而闻名,其 IC50 为 2–5 nM 。
科学研究应用
TAK-733 具有广泛的科学研究应用,包括:
癌症研究: this compound 已显示出对黑色素瘤、结直肠癌和其他实体瘤具有显著的抗肿瘤活性。 。
信号转导研究: This compound 用于研究 MEK/ERK 信号通路,该通路在细胞增殖、存活和分化中起着至关重要的作用。
作用机制
TAK-733 通过选择性抑制 MEK1/2 发挥作用,MEK1/2 是 Ras/Raf/MEK/ERK 信号通路的关键组成部分。 该通路参与细胞增殖、存活、运动、分化和血管生成 。 通过抑制 MEK1/2,this compound 阻止了细胞外信号调节激酶 (ERK) 的磷酸化和激活,导致抑制促进肿瘤生长和存活的下游信号事件 。
生化分析
Biochemical Properties
TAK-733 plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK pathway, which manages proliferation, differentiation, and cell survival, as well as cell cycle and apoptosis . This compound inhibits MEK kinase selectively, affecting the phosphorylation of ERK1/2 . This makes this compound an interesting target for anticancer therapeutics .
Cellular Effects
This compound has demonstrated a range of effects on various types of cells. It has been shown to reduce the proliferation of multiple myeloma (MM) cell lines with IC50 values in the μM range (2 –5 μM) after 48 h treatment . It also exerts anti-proliferative and anti-migratory effects on human vascular smooth muscle cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1/2, a key kinase in the RAS/RAF/MEK/ERK pathway . This pathway is a conjunction point where several upstream signaling pathways can be blocked with the inhibition of a single kinase, MEK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce the proliferation of MM cell lines over a period of 48 hours . In another study, this compound showed dose-dependent inhibition of tumor growth and 18 F-FDG uptake in tumor tissue over time .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated suppression of tumor growth in a wide range of tumor types . At a dosage of 10 mg/kg, this compound treatment produced a statistically significant reduction in tumor weight from day 11 compared with the vehicle group .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling pathway, which is a key metabolic pathway in cells . This pathway regulates various cellular functions including proliferation, differentiation, and survival .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is effectively transported and distributed within cells to exert its inhibitory effects on the MEK1/2 kinase .
Subcellular Localization
The exact subcellular localization of this compound is not explicitly reported in the literature. Given its role as a MEK inhibitor, it is likely to be localized in the cytoplasm where the RAS/RAF/MEK/ERK pathway primarily operates .
准备方法
合成路线和反应条件
TAK-733 是通过一系列涉及吡啶并嘧啶衍生物的化学反应合成的。合成路线通常包括以下步骤:
吡啶并嘧啶核的形成: 通过在受控条件下使适当的起始原料反应来合成核心结构。
取代反应: 在吡啶并嘧啶核的特定位置引入各种取代基,例如 (2R)-2,3-二羟基丙基、(2-氟-4-碘苯基)氨基、氟和甲基。
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程的规模。这包括优化反应条件、使用更大的反应器以及使用自动化系统进行监测和控制。 生产过程必须符合良好生产规范 (GMP),以确保化合物的质量和安全 。
化学反应分析
反应类型
TAK-733 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中某些官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以产生具有改变的官能团的氧化衍生物,而取代反应可以产生 this compound 的各种取代类似物 。
相似化合物的比较
TAK-733 与其他 MEK 抑制剂(如曲美替尼、克比替尼和舍美替尼)进行比较。以下是比较的一些要点:
选择性: This compound 对 MEK1/2 的选择性很高,对脱靶效应很小。
效力: This compound 对 MEK 信号传导抑制的 IC50 为 2–5 nM,与其他 MEK 抑制剂相当或更好。
类似化合物的列表
- 曲美替尼
- 克比替尼
- 舍美替尼
- 比美替尼
属性
IUPAC Name |
3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQNICOARASSR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2IN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648089 | |
| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035555-63-5 | |
| Record name | TAK-733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-733 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


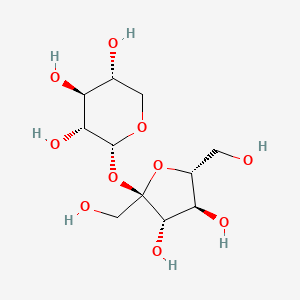
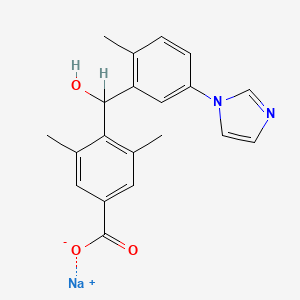
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)


![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
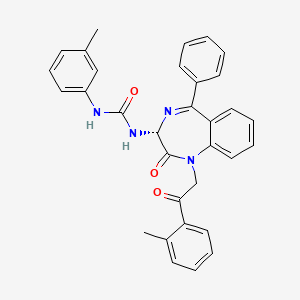
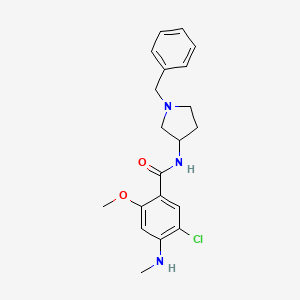
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
